N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
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Overview
Description
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that features a furan ring, a thiomorpholine ring, and a pyrrolidine sulfonyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan-3-yl intermediate, which is then reacted with thiomorpholine under controlled conditions to form the thiomorpholinoethyl derivative. This intermediate is subsequently coupled with 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The benzamide group can be reduced to form corresponding amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides and sulfonamides.
Scientific Research Applications
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The furan and thiomorpholine rings may facilitate binding to enzymes or receptors, while the sulfonyl group can enhance solubility and bioavailability. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(furan-3-yl)-2-morpholinoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- N-(2-(furan-3-yl)-2-piperidinoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(morpholin-1-ylsulfonyl)benzamide
Uniqueness
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to the presence of the thiomorpholine ring, which can impart distinct chemical and biological properties compared to its analogs. The combination of the furan, thiomorpholine, and pyrrolidine sulfonyl groups in a single molecule provides a versatile scaffold for further functionalization and optimization in various applications.
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S2/c25-21(17-3-5-19(6-4-17)30(26,27)24-8-1-2-9-24)22-15-20(18-7-12-28-16-18)23-10-13-29-14-11-23/h3-7,12,16,20H,1-2,8-11,13-15H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHIWZHFLVYVJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(C3=COC=C3)N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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